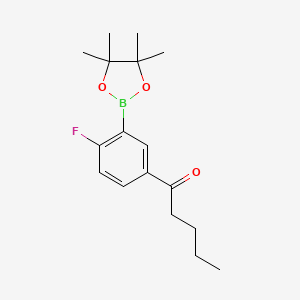

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one

Description

Properties

IUPAC Name |

1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BFO3/c1-6-7-8-15(20)12-9-10-14(19)13(11-12)18-21-16(2,3)17(4,5)22-18/h9-11H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWIZAGPCBCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)CCCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675036 | |

| Record name | 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-37-6 | |

| Record name | 1-Pentanone, 1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one is a complex organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H27BFNO2 with a molecular weight of 319.22 g/mol. The compound features a pentanone backbone with a fluorinated phenyl group and a dioxaborolane moiety.

| Property | Value |

|---|---|

| Molecular Formula | C18H27BFNO2 |

| Molecular Weight | 319.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2096335-83-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in forming boron-containing compounds that can participate in biochemical reactions such as enzyme inhibition and modulation of signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The presence of the fluorine atom in this compound may enhance its lipophilicity and cellular uptake. In vitro studies have shown that derivatives of similar structures can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways.

Case Study:

A study conducted on related boron compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the disruption of microtubule formation during mitosis. This suggests that this compound may possess similar properties.

Antimicrobial Activity

Boron-containing compounds have also been investigated for their antimicrobial properties. The unique structure allows for interaction with microbial membranes and enzymes.

Research Findings:

A comparative study on various boron derivatives indicated that those with dioxaborolane structures exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Toxicological Profile

The safety profile of this compound remains under investigation. Preliminary assessments suggest low acute toxicity; however, long-term effects and environmental impact require further study.

Scientific Research Applications

Overview

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one is a compound that has garnered attention in various fields of scientific research. Its unique structural features make it a valuable building block in organic synthesis and medicinal chemistry. This article explores its applications in detail, supported by data tables and case studies.

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it an essential building block for developing new compounds.

Key Reactions:

- Suzuki Coupling: Utilized in cross-coupling reactions to form carbon-carbon bonds.

- Boronic Ester Formation: Acts as a precursor for synthesizing boronic esters, which are vital in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. The incorporation of the dioxaborolane group is particularly relevant for enhancing the bioavailability and efficacy of drug candidates.

Case Studies:

- Anticancer Agents: Research has shown that derivatives of this compound can exhibit anticancer properties by targeting specific cancer cell pathways.

- Antiviral Compounds: The unique structural features allow for modifications that may lead to effective antiviral agents.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in developing novel materials with specific optical or electronic characteristics.

Applications:

- Organic Light Emitting Diodes (OLEDs): Used as a component in OLEDs due to its favorable photophysical properties.

- Sensors: Investigated for use in chemical sensors due to its ability to undergo selective reactions.

Biological Studies

In biological research, the compound is employed to synthesize biologically active compounds that can elucidate various biological processes.

Notable Applications:

- Fluorescent Probes: Modified derivatives are used as fluorescent markers in cellular imaging.

- Enzyme Inhibitors: Investigated for their potential to inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronic Esters

1-(4-Fluoro-3,5-Bis(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Pentan-1-one (CAS: 1150561-65-1)

- Molecular Formula : C₂₃H₃₃B₂O₅F

- Key Differences : Contains two boronic ester groups at the 3- and 5-positions of the phenyl ring.

1-(4-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Ethanone (CAS: 1362243-63-7)

- Molecular Formula : C₁₅H₂₁BO₃

- Key Differences: Shorter carbon chain: Ethanone (C=O) vs. pentanone. Substituent: Methyl group at the 4-position instead of fluorine.

- Impact :

1-(4-Chlorophenyl)-4,4-Dimethylpentan-3-one

Fluorinated Ketone Derivatives

3-Fluoro-5-Phenylpentan-2-one (CAS: Not Provided)

Boronic Esters in Materials Science

9,9-Dimethyl-10-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)-9,10-Dihydroacridine

- Application : Used in thermally activated delayed fluorescence (TADF) emitters for OLEDs.

Comparative Data Table

Preparation Methods

Formation of Boronic Ester Intermediates

The core of the synthesis involves the formation of boronic ester derivatives, notably the pinacol ester, which serves as a versatile intermediate for subsequent coupling reactions. The typical route commences with the synthesis of phenylboronic acid derivatives bearing the tetramethyl-dioxaborolane group.

Preparation of phenylboronic acids or esters via borylation of aromatic halides or aryl precursors, often employing pinacol as the diol component to form stable boronic esters.

Boron insertion into aromatic rings through borylation reactions , utilizing reagents like bis(pinacolato)diboron (B2Pin2), catalyzed by transition metals such as palladium or copper .

Aromatic Substitution with Fluorine

Reaction Conditions and Optimization

| Step | Reagents | Catalysts | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| Boronic ester synthesis | B₂Pin₂, aryl halide | Pd(PPh₃)₄ | Toluene/DMF | 80–110°C | Inert atmosphere, moisture-sensitive |

| Fluorination | Selectfluor or NFSI | — | Acetonitrile or DMSO | Room temp to 50°C | Controlled addition to prevent over-fluorination |

| Cross-coupling | Boronic ester, acyl halide | Pd catalyst | DMF, THF | 80°C | Base: K₂CO₃ or Cs₂CO₃ |

Data Tables Summarizing Key Parameters

| Method | Reagents | Catalyst | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Borylation of aromatic halide | B₂Pin₂, aryl halide | Pd(PPh₃)₄ | Toluene | 80–110°C | 70–85% | Moisture-sensitive |

| Fluorination | Selectfluor | — | Acetonitrile | Room temp | 80–90% | Controlled addition |

| Suzuki coupling | Boronic ester, acyl halide | Pd catalyst | DMF | 80°C | 60–75% | Requires inert atmosphere |

Research Findings and Advanced Techniques

Recent advances highlight the use of photoredox catalysis for borylation and fluorination, offering milder conditions and improved selectivity. For example:

Photocatalytic borylation under visible light can facilitate the formation of boronic esters from aryl halides with high efficiency.

Flow chemistry techniques enable better control over reaction parameters, reducing by-products and increasing yields.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer: The compound’s synthesis typically involves Suzuki-Miyaura coupling or boronate esterification. Key steps include:

- Boronate Formation : Reacting a fluorophenyl precursor with pinacol borane (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under inert conditions. reports yields of 65–74% using cesium fluoride and 1,4-dioxane at 60–100°C .

- Ketone Functionalization : Introducing the pentan-1-one group via Friedel-Crafts acylation or nucleophilic substitution.

Q. Yield Optimization Strategies :

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boronation | CsF, 1,4-dioxane, 60°C | 74% | |

| Ketone Formation | AgOAc, PPh₃, 100°C | 65% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ or [M+Na]+ adducts) .

- HPLC : Assess purity using reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of the boronic ester moiety?

Methodological Answer:

- Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density at the boronate, enhancing electrophilicity in cross-coupling reactions. This can accelerate transmetallation steps in Suzuki reactions .

- Steric Considerations : The 3-fluoro substituent may hinder access to the boron center, requiring bulky ligands (e.g., SPhos) to stabilize palladium catalysts.

- Experimental Validation : Compare coupling rates of fluorinated vs. non-fluorinated analogs using kinetic studies (e.g., in situ IR monitoring) .

Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., proteases) using software like GROMACS. highlights MD for studying peptide-aptamer interactions .

- Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., Bcl-xL).

- MM/GBSA Calculations : Estimate binding free energies to rank affinity compared to known inhibitors .

Q. How should researchers resolve discrepancies in reported synthetic yields for similar boronic esters?

Methodological Answer:

- Variable Catalysts : Test alternative bases (e.g., KOtBu vs. CsF) and palladium sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) .

- Reaction Monitoring : Use LC-MS to detect intermediates and side products (e.g., protodeboronation).

- Reproducibility : Standardize inert atmosphere protocols (e.g., Schlenk line vs. glovebox) to minimize oxygen/moisture interference .

Q. Can this compound serve as a precursor for fluorinated pharmaceuticals?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.